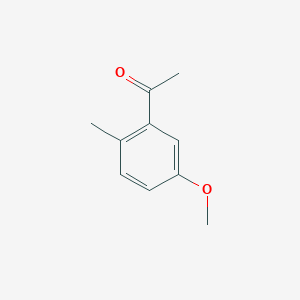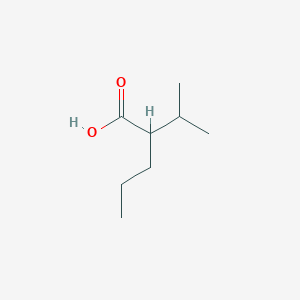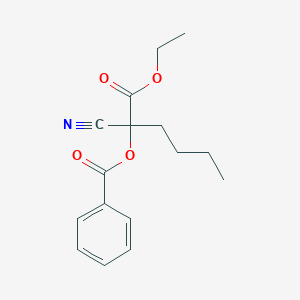
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, also known as ECB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ECB is a member of the class of compounds known as endocannabinoid system (ECS) modulators, which have been found to play an essential role in regulating various physiological processes in the body. In
Wirkmechanismus
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate exerts its effects by modulating the ECS, which is composed of endogenous cannabinoids, receptors, and enzymes. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate acts as an agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate also inhibits the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. By modulating the ECS, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can affect various physiological processes, including pain, inflammation, and mood.
Biochemische Und Physiologische Effekte
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticancer effects. In animal studies, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has also been found to reduce anxiety-like behavior in animal models of anxiety. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective modulator of the ECS, which allows for the investigation of the role of the ECS in various physiological processes. Another advantage is that it is relatively easy to synthesize, which allows for the production of large quantities of the compound. However, one limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has low solubility in water, which can limit its use in some experiments. Another limitation is that 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has not been extensively studied in humans, which limits its translational potential.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. One direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an analgesic and anti-inflammatory agent in humans. Another direction is to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anxiolytic agent in humans. Additionally, further studies are needed to investigate the potential of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate as an anticancer agent in vivo. Finally, the development of more potent and selective modulators of the ECS, such as 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate, could lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate involves a two-step process that begins with the reaction of 1-bromo-1-pentene with potassium cyanide to produce 1-cyano-1-pentene. The second step involves the reaction of 1-cyano-1-pentene with ethyl benzoate in the presence of a base to produce 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate. The yield of 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent stoichiometry.
Wissenschaftliche Forschungsanwendungen
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to have potential applications in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been shown to modulate the ECS, which is involved in regulating pain, inflammation, and mood. In neuroscience, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In cancer research, 1-Cyano-1-(ethoxycarbonyl)pentyl benzoate has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
19788-60-4 |
|---|---|
Produktname |
1-Cyano-1-(ethoxycarbonyl)pentyl benzoate |
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2-cyano-1-ethoxy-1-oxohexan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-3-5-11-16(12-17,15(19)20-4-2)21-14(18)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
CWHLGKBVELSITM-UHFFFAOYSA-N |
SMILES |
CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |
Synonyme |
2-Cyano-2-(benzoyloxy)hexanoic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



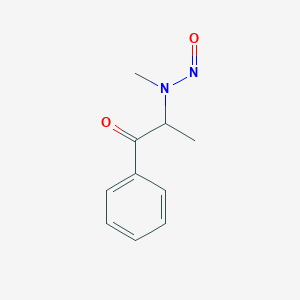
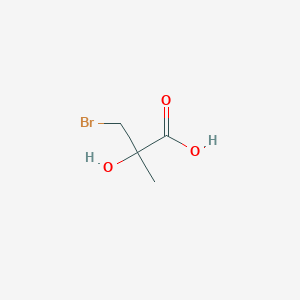
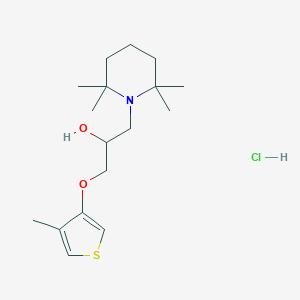
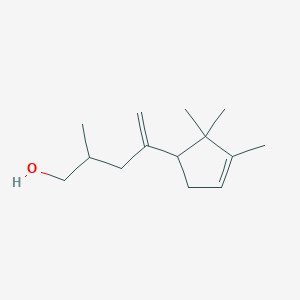
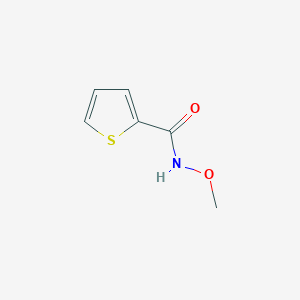
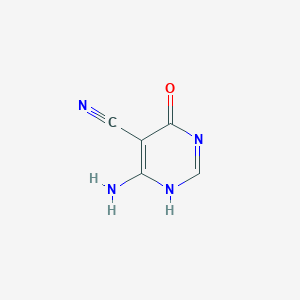
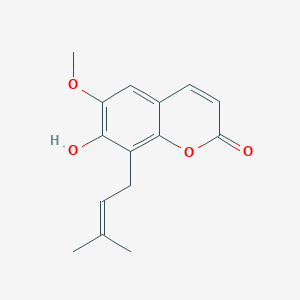
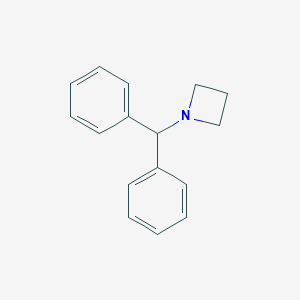
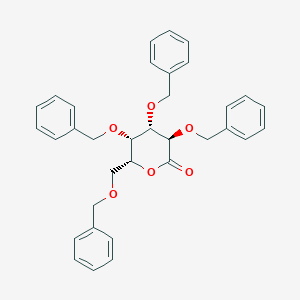
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
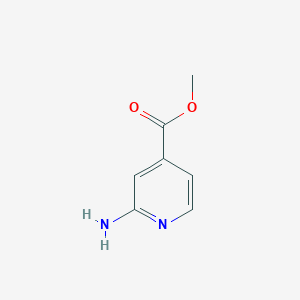
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
